- A mild method for synthesizing carboxylic acids by oxidation of aldoximes using hypervalent iodine reagents, Organic & Biomolecular Chemistry, 2018, 16(4), 541-544

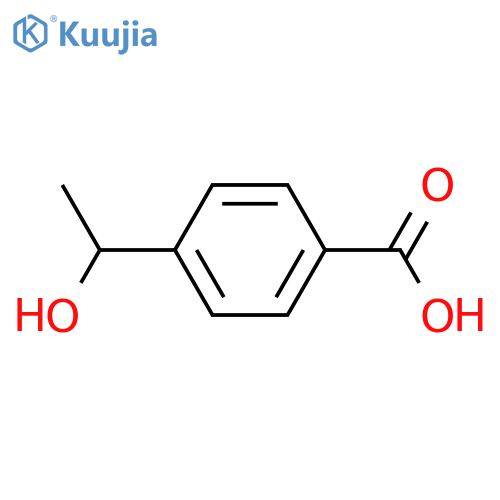

Cas no 97364-15-3 (4-(1-Hydroxyethyl)benzoic acid)

4-(1-Hydroxyethyl)benzoic acid 化学的及び物理的性質

名前と識別子

-

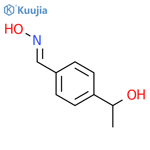

- 4-(1-Hydroxyethyl)benzoic acid

- Benzoic acid,4-(1-hydroxyethyl)-

- 4-(1-HYDROXY-ETHYL)-BENZOIC ACID

- S-4-(1-Hydroxy-ethyl)-benzoic acid

- Benzoic acid, 4-(1-hydroxyethyl)-

- 37668KC9FE

- Benzoic acid, P-1-hydroxyethyl-

- 4-(1-hydroxyethyl)-benzoic acid

- UBXQIJLWYJGCCO-UHFFFAOYSA-N

- AK140628

- ST2410949

- AB0069673

- Q27256637

- 4-(1-Hydroxyethyl)benzoic acid (ACI)

- Benzoic acid, p-1-hydroxyethyl- (4CI)

- 1-(4-Carboxyphenyl)ethanol

- 4-(1-hydroxyethyl)benzoicacid

- DTXCID70284532

- 97364-15-3

- C77341

- EN300-143456

- MFCD00870634

- DS-7140

- AC-20722

- CHEMBL335508

- Z1198155605

- AKOS006273174

- UNII-37668KC9FE

- XDA36415

- SCHEMBL891852

- DTXSID60333442

- CS-W021982

- SY115142

- DA-00084

-

- MDL: MFCD00870634

- インチ: 1S/C9H10O3/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,10H,1H3,(H,11,12)

- InChIKey: UBXQIJLWYJGCCO-UHFFFAOYSA-N

- ほほえんだ: O=C(C1C=CC(C(C)O)=CC=1)O

計算された属性

- せいみつぶんしりょう: 166.062994177g/mol

- どういたいしつりょう: 166.062994177g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 159

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 57.5

- 疎水性パラメータ計算基準値(XlogP): 1.4

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.2±0.1 g/cm3

- ゆうかいてん: No data available

- ふってん: 336.6±25.0°C at 760 mmHg

- フラッシュポイント: 171.6±19.7 °C

- 屈折率: 1.579

- じょうきあつ: 0.0±0.8 mmHg at 25°C

4-(1-Hydroxyethyl)benzoic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H315-H319-H335

- 警告文: P261-P305+P351+P338

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:Sealed in dry,Room Temperature

4-(1-Hydroxyethyl)benzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D751674-10g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 10g |

$630 | 2023-09-02 | |

| eNovation Chemicals LLC | Y0985383-5g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 95% | 5g |

$650 | 2024-08-02 | |

| Chemenu | CM126681-1g |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95+% | 1g |

$*** | 2023-05-04 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H841848-250mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 250mg |

842.40 | 2021-05-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | H196129-5g |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 5g |

¥2912.90 | 2023-09-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR146-250mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 250mg |

¥265.0 | 2023-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PR146-100mg |

4-(1-Hydroxyethyl)benzoic acid |

97364-15-3 | 97% | 100mg |

¥148.0 | 2023-08-31 | |

| Enamine | EN300-143456-50mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 50mg |

$28.0 | 2023-09-29 | |

| Enamine | EN300-143456-100mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 100mg |

$42.0 | 2023-09-29 | |

| Enamine | EN300-143456-500mg |

4-(1-hydroxyethyl)benzoic acid |

97364-15-3 | 95.0% | 500mg |

$93.0 | 2023-09-29 |

4-(1-Hydroxyethyl)benzoic acid 合成方法

ごうせいかいろ 1

ごうせいかいろ 2

- Formal hydration of non-activated terminal olefins using tandem catalysts, Chemical Communications (Cambridge, 2014, 50(20), 2608-2611

ごうせいかいろ 3

- Nanostructured RuO2 on MWCNTs: Efficient catalyst for transfer hydrogenation of carbonyl compounds and aerial oxidation of alcohols, Applied Catalysis, 2014, (2014), 84-96

ごうせいかいろ 4

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified

- Preparation of N-substituted nonaryl heterocyclyl amides as NMDA/NR2B antagonists for relieving pain, World Intellectual Property Organization, , ,

ごうせいかいろ 5

1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone, Journal of Organic Chemistry, 2023, 88(13), 8114-8122

ごうせいかいろ 6

1.2 Reagents: Formic acid ; 1 min, 80 °C; 4 h, 80 °C

- Iridium-catalyzed efficient reduction of ketones in water with formic acid as a hydride donor at low catalyst loading, Green Chemistry, 2018, 20(9), 2118-2124

ごうせいかいろ 7

- Facile and homogeneous decoration of RuO2 nanorods on graphene nanoplatelets for transfer hydrogenation of carbonyl compounds, Catalysis Science & Technology, 2013, 3(6), 1485-1489

ごうせいかいろ 8

- Hydrogen peroxide oxidation of aldehydes to carboxylic acids: an organic solvent-, halide- and metal-free procedure, Tetrahedron Letters, 2000, 41(9), 1439-1442

ごうせいかいろ 9

1.2 Solvents: Tetrahydrofuran ; 1 h, 0 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt

- New NO-Releasing Pharmacodynamic Hybrids of Losartan and Its Active Metabolite: Design, Synthesis, and Biopharmacological Properties, Journal of Medicinal Chemistry, 2006, 49(8), 2628-2639

ごうせいかいろ 10

1.2 Reagents: Hydrochloric acid Solvents: Water

- How Substrate Solvation Contributes to the Enantioselectivity of Subtilisin toward Secondary Alcohols, Journal of the American Chemical Society, 2005, 127(35), 12228-12229

ごうせいかいろ 11

1.2 -10 - 0 °C; 2.5 h, 0 - 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; -5 - 5 °C; pH 2, -5 - 5 °C

- Study on synthesis of 4-vinylbenzoic acid, Zhejiang Huagong, 2010, 41(4), 7-9

ごうせいかいろ 12

1.2 Reagents: Sodium hypophosphite Solvents: Water ; 230 min, 60 °C

- Commutative reduction of aromatic ketones to arylmethylenes/alcohols by hypophosphites catalyzed by Pd/C under biphasic conditions, Tetrahedron, 2014, 70(12), 2088-2095

ごうせいかいろ 13

- N-Heterocyclic Carbene (NHC)-Stabilized Ru0 Nanoparticles: In Situ Generation of an Efficient Transfer Hydrogenation Catalyst, Chemistry - A European Journal, 2020, 26(34), 7622-7630

ごうせいかいろ 14

- From alkylarenes to anilines via site-directed carbon-carbon amination, Nature Chemistry, 2019, 11(1), 71-77

ごうせいかいろ 15

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

- NHC-catalysed highly selective aerobic oxidation of nonactivated aldehydes, Beilstein Journal of Organic Chemistry, 2013, 9, 602-607

ごうせいかいろ 16

1.2 Reagents: Sodium carbonate Solvents: Water

- n-Bu4NI/H2O2-catalyzed mild conversion of hydroxamic acids to carboxylic acids, Tetrahedron Letters, 2023, 126,

ごうせいかいろ 17

- Iridium catalysed highly efficient transfer hydrogenation reduction of aldehydes and ketones in water, Catalysis Communications, 2018, 117, 38-42

ごうせいかいろ 18

1.2 Reagents: Hydrochloric acid Solvents: Water ; rt

- Carboxylation of Aromatic and Aliphatic Bromides and Triflates with CO2 by Dual Visible-Light-Nickel Catalysis, Angewandte Chemie, 2017, 56(43), 13426-13430

ごうせいかいろ 19

- Biphasic glycerol/2-methyltetrahydrofuran, ruthenium-catalyzed enantio-selective transfer hydrogenation of ketones using sodium hypophosphite as hydrogen donor, European Journal of Organic Chemistry, 2013, 2013(24), 5439-5444

ごうせいかいろ 20

- Preparation of phosphorus derivatives as histone deacetylase inhibitors, World Intellectual Property Organization, , ,

4-(1-Hydroxyethyl)benzoic acid Raw materials

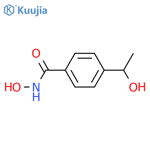

- Benzamide, N-hydroxy-4-(1-hydroxyethyl)-

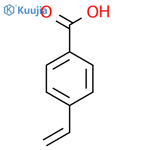

- 4-Vinylbenzoic acid

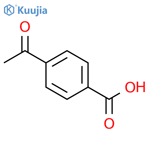

- 4-Acetylbenzoic acid

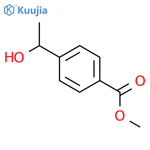

- Methyl 4-(1-hydroxyethyl)benzoate

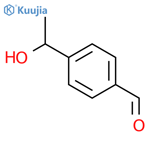

- Benzaldehyde,4-(1-hydroxyethyl)-

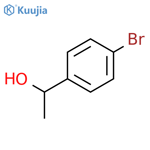

- 1-(4-bromophenyl)ethan-1-ol

- 1,4-Benzenedimethanol, a-methyl-

- Potassium carbonate

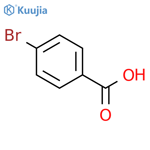

- 4-Bromobenzoic acid

- Benzaldehyde,4-(1-hydroxyethyl)-, oxime

4-(1-Hydroxyethyl)benzoic acid Preparation Products

4-(1-Hydroxyethyl)benzoic acid 関連文献

-

Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206

-

Stephen G. Bell,Adrian B. H. Tan,Eachan O. D. Johnson,Luet-Lok Wong Mol. BioSyst. 2009 6 206

4-(1-Hydroxyethyl)benzoic acidに関する追加情報

4-(1-Hydroxyethyl)benzoic Acid: A Comprehensive Overview

4-(1-Hydroxyethyl)benzoic acid, also known by its CAS number CAS No. 97364-15-3, is a versatile organic compound with significant applications in various fields, including pharmaceuticals, food additives, and cosmetics. This compound is characterized by its unique chemical structure, which combines the aromatic ring of benzoic acid with a hydroxyl-substituted ethyl group, offering a wide range of functional properties.

The synthesis of 4-(1-Hydroxyethyl)benzoic acid has been extensively studied, with researchers exploring various methods to optimize its production efficiency and purity. Recent advancements in catalytic processes have enabled the synthesis of this compound with higher yields and reduced environmental impact. For instance, a study published in the Journal of Organic Chemistry highlighted the use of enzymatic catalysis to synthesize 4-(1-Hydroxyethyl)benzoic acid from its precursor compounds, demonstrating improved selectivity and reaction rates.

The structural properties of 4-(1-Hydroxyethyl)benzoic acid play a crucial role in its functional applications. The hydroxyl group on the ethyl side chain imparts hydrophilicity, while the benzoic acid moiety contributes to the compound's acidity and aromatic stability. These properties make it an ideal candidate for use in drug delivery systems, where its dual functionality can enhance bioavailability and targeting efficiency.

In the pharmaceutical industry, 4-(1-Hydroxyethyl)benzoic acid has gained attention for its potential as a building block in drug development. Researchers have explored its role in synthesizing bioactive molecules with anti-inflammatory and antioxidant properties. A recent study published in Medicinal Chemistry revealed that derivatives of this compound exhibit promising activity against inflammatory diseases, paving the way for future therapeutic applications.

Beyond pharmaceuticals, 4-(1-Hydroxyethyl)benzoic acid finds utility in the food industry as a natural preservative and flavor enhancer. Its ability to inhibit microbial growth makes it an effective alternative to synthetic preservatives, aligning with the growing consumer demand for clean-label products. Moreover, its mild acidity contributes to flavor modulation in food formulations, enhancing sensory attributes without compromising safety.

The cosmetic industry has also embraced 4-(1-Hydroxyethyl)benzoic acid for its skin-friendly properties. Its ability to penetrate the epidermis and deliver active ingredients has made it a valuable component in anti-aging and moisturizing products. Recent research has focused on its role in enhancing skin barrier function and reducing oxidative stress, further solidifying its position in cosmeceutical formulations.

In terms of environmental impact, the biodegradability of 4-(1-Hydroxyethyl)benzoic acid has been extensively evaluated, with studies indicating that it undergoes rapid microbial degradation under aerobic conditions. This characteristic makes it an eco-friendly alternative to traditional chemicals used in various industrial processes.

The latest research on CAS No. 97364-15-3 has also explored its potential as a chiral auxiliary in asymmetric synthesis. By leveraging its stereochemical properties, chemists have developed novel methods for synthesizing enantiomerically pure compounds, which are critical for drug development and other specialized applications.

In conclusion, 4-(1-Hydroxyethyl)benzoic acid, identified by its CAS number CAS No. 97364-15-3, is a multifaceted compound with diverse applications across multiple industries. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as a key ingredient in modern product development.

97364-15-3 (4-(1-Hydroxyethyl)benzoic acid) 関連製品

- 790-83-0(Diphenylmethane-4,4'-dicarboxylic Acid)

- 619-64-7(4-Ethylbenzoic acid)

- 46112-46-3(4-(2-Hydroxyethyl)benzoic acid)

- 283608-37-7(3-(1-Hydroxyethyl)benzoic Acid)

- 619-20-5(3-Ethylbenzoic acid)

- 320730-08-3(3-(2-hydroxyethyl)benzoic acid)

- 3010-83-1(Benzoic acid,3,3'-methylenebis-)

- 620-86-0(4-Benzylbenzoic Acid)

- 537009-03-3((3E)-1-(4-bromophenyl)-4-(3,4-difluorophenyl)but-3-en-1-one)

- 2243-47-2(3-Aminobiphenyl)